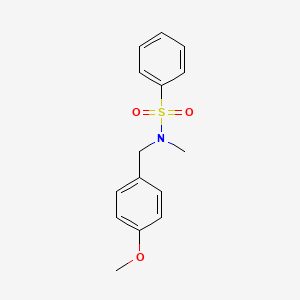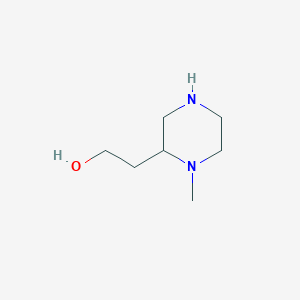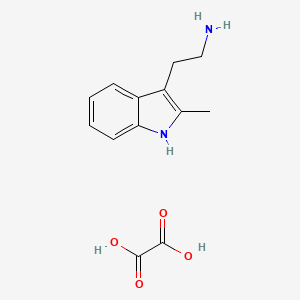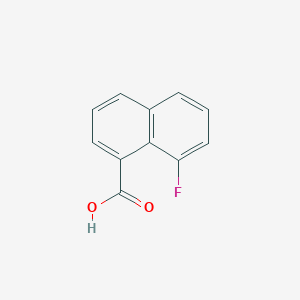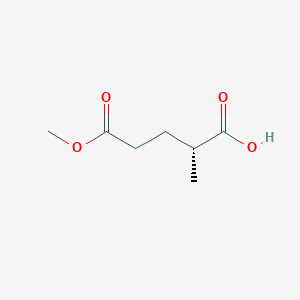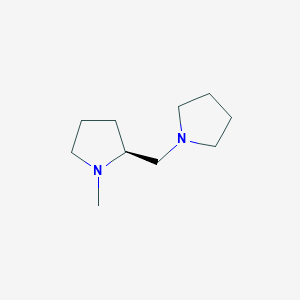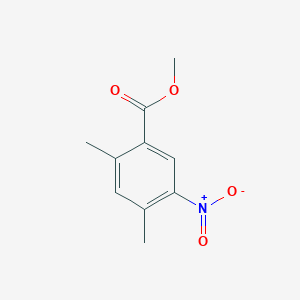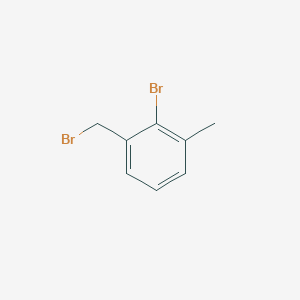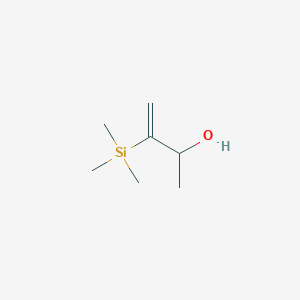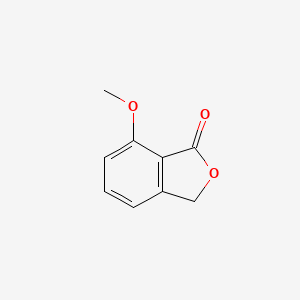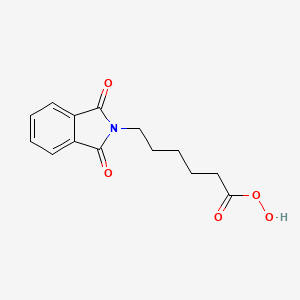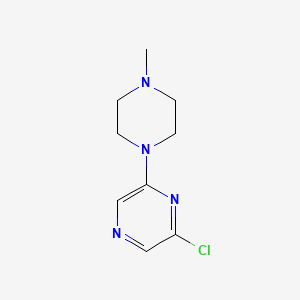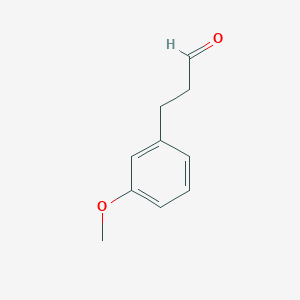
3-(3-メトキシフェニル)プロピオンアルデヒド
概要
説明
. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an aldehyde group (-CHO) at the end of a three-carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
3-(3-Methoxyphenyl)propionaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
The safety data sheet for 3-(3-Methoxyphenyl)propionaldehyde suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
While specific future directions for 3-(3-Methoxyphenyl)propionaldehyde are not mentioned in the search results, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it could be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 . This could potentially open up new avenues for research and applications of 3-(3-Methoxyphenyl)propionaldehyde.
準備方法
Synthetic Routes and Reaction Conditions: 3-(3-Methoxyphenyl)propionaldehyde can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-methoxybenzene (m-anisole) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation of Alcohols: Another method is the oxidation of 3-(3-methoxyphenyl)propanol using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions: 3-(3-Methoxyphenyl)propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form 3-(3-methoxyphenyl)propionic acid.
Reduction: The aldehyde group can be reduced to form 3-(3-methoxyphenyl)propanol.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), Pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation (H₂) with palladium on charcoal (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, Bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: 3-(3-methoxyphenyl)propionic acid.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Nitro derivatives, Bromo derivatives.
作用機序
The mechanism by which 3-(3-Methoxyphenyl)propionaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
3-(4-Methoxyphenyl)propionaldehyde
3-(2-Methoxyphenyl)propionaldehyde
3-(3,4-Dimethoxyphenyl)propionaldehyde
3-(3,5-Dimethoxyphenyl)propionaldehyde
特性
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-66-7 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


